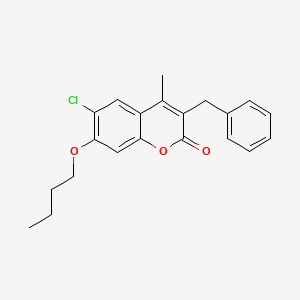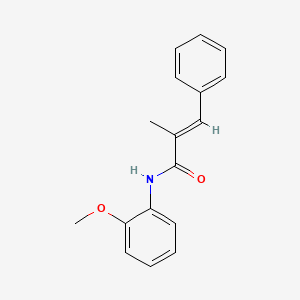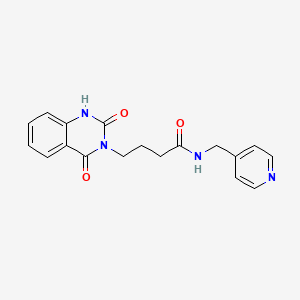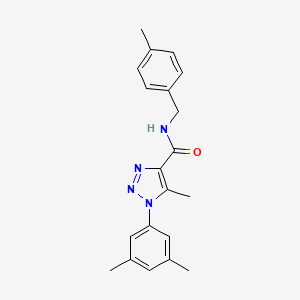
3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one
Descripción general
Descripción
3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is a yellowish powder with a molecular formula of C22H23ClO3 and a molecular weight of 376.87 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and chemical biology.
Mecanismo De Acción
The mechanism of action of 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one. It has been shown to possess potent antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. Additionally, it exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been reported to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one in lab experiments is its high yield of synthesis and stability. Additionally, this compound is relatively easy to purify and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one. One area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, exploring the potential applications of this compound in chemical biology and drug discovery is an exciting area for future research.
Conclusion:
In conclusion, 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method is straightforward, and it exhibits potent pharmacological properties such as antioxidant, anti-inflammatory, and anticancer activities. While further research is needed to fully understand its mechanism of action and potential applications, this compound has the potential to be a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
The potential applications of 3-benzyl-7-butoxy-6-chloro-4-methyl-2H-chromen-2-one in scientific research are vast. This compound has been studied extensively for its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
3-benzyl-7-butoxy-6-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO3/c1-3-4-10-24-20-13-19-16(12-18(20)22)14(2)17(21(23)25-19)11-15-8-6-5-7-9-15/h5-9,12-13H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMIAUNTBAAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4733495.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)

![3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4733525.png)
![4-chloro-N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733531.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4733546.png)
![(2-{[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4733556.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-propyl-4-piperidinyl)urea](/img/structure/B4733570.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4733571.png)
![2-cyano-3-{2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}-N-(4-methylphenyl)acrylamide](/img/structure/B4733578.png)
